molecular formula C23H20N2O3 B2495826 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922108-31-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

Cat. No.: B2495826
CAS No.: 922108-31-4
M. Wt: 372.424
InChI Key: UUJAMTORBFOXBZ-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Reactions

The compound is utilized in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieve excellent yields and high enantioselectivities using a diaryl prolinol L4 as the chiral ligand, demonstrating the compound's importance in the synthesis of optically active molecules (Munck et al., 2017).

Enantioselective Alkylation

It also plays a role in enantioselective alkylation reactions catalyzed by a (R)-VAPOL-Zn(II) complex, resulting in chiral dibenzo[b,f][1,4]oxazepine derivatives. This showcases its utility in producing compounds with specific chirality, a crucial aspect in the development of pharmaceuticals and fine chemicals (Munck et al., 2017).

Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones

Research demonstrates the base-catalyzed synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, highlighting the compound's role in generating novel heterocyclic compounds. These synthetic pathways are essential for the development of new materials and bioactive molecules, contributing to the field of heterocyclic chemistry (Samet et al., 2006).

Bromination Reactions

The compound is involved in bromination reactions, where it acts as a precursor or reactant. These studies provide insights into the modification of heterocyclic compounds, which is valuable for creating derivatives with potential pharmacological activities or material properties (Smith et al., 1992).

Solid Support Synthesis

Furthermore, it is used in the solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating its versatility in combinatorial chemistry and drug discovery processes. This approach allows for the efficient assembly of libraries of heterocyclic compounds, facilitating the rapid screening for biological activity (Ouyang et al., 1999).

Anticancer and Antibacterial Agents

Additionally, benzoxepine-1,2,3-triazole hybrids synthesized from the compound have been evaluated as potential antibacterial and anticancer agents. These studies highlight the compound's contribution to the development of new therapeutic agents with specific bioactivities against cancer and bacterial infections (Kuntala et al., 2015).

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-25-19-9-4-5-10-21(19)28-20-12-11-17(14-18(20)23(25)27)24-22(26)16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJAMTORBFOXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.